N-(chroman-4-yl)ethenesulfonamide
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Overview
Description
N-(chroman-4-yl)ethenesulfonamide is a compound that features a chroman-4-yl group attached to an ethenesulfonamide moiety. . The ethenesulfonamide group adds further chemical versatility, making this compound a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
It’s known that the chroman-4-one framework, a significant structural entity in this compound, acts as a major building block in a large class of medicinal compounds . These compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Mode of Action
Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Biochemical Pathways
infantum .
Result of Action
Chroman-4-one derivatives have been associated with diverse biological activities, such as anticancer, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (ache) inhibitor, antihuman immunodeficiency virus (hiv), anticonvulsant, antidepressants, anticoronal and antitubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(chroman-4-yl)ethenesulfonamide typically involves the reaction of chroman-4-one derivatives with ethenesulfonamide under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the ethenesulfonamide group replaces a leaving group on the chroman-4-one derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(chroman-4-yl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The chroman-4-yl group can be oxidized to form chromone derivatives.
Reduction: Reduction reactions can convert the chroman-4-yl group to dihydrochroman derivatives.
Substitution: The ethenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Chromone derivatives.
Reduction: Dihydrochroman derivatives.
Substitution: Various substituted chroman-4-yl derivatives.
Scientific Research Applications
N-(chroman-4-yl)ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one derivatives: These compounds share the chroman-4-yl core structure and exhibit similar biological activities.
Thiochroman-4-one derivatives: These compounds have a sulfur atom in place of the oxygen in the chroman-4-one structure and show similar bioactivity.
Uniqueness
N-(chroman-4-yl)ethenesulfonamide is unique due to the presence of the ethenesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for diverse applications compared to other chroman-4-one derivatives .
Properties
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-2-16(13,14)12-10-7-8-15-11-6-4-3-5-9(10)11/h2-6,10,12H,1,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCZDSNPBSXDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NC1CCOC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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